molecular formula C11H17NOS B2716637 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole CAS No. 2248341-50-4

2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole

Cat. No.: B2716637
CAS No.: 2248341-50-4
M. Wt: 211.32
InChI Key: UMQSQCSXXVHHCM-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a methyloxirane moiety attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Tert-butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methyloxirane Moiety: The methyloxirane group can be introduced via epoxidation of an alkene precursor using peracids like m-chloroperbenzoic acid (mCPBA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyloxirane moiety, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can target the thiazole ring or the methyloxirane group, resulting in the formation of reduced thiazole derivatives or alcohols.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Diols, carboxylic acids, or ketones.

    Reduction: Alcohols or reduced thiazole derivatives.

    Substitution: Thiazole derivatives with various functional groups.

Scientific Research Applications

2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling pathways.

    Pathways Involved: It may modulate pathways related to cell growth, apoptosis, or immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl-4-methylthiazole: Lacks the methyloxirane moiety, making it less reactive in certain chemical reactions.

    4-Methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole: Lacks the tert-butyl group, which may affect its stability and reactivity.

    2-Tert-butyl-5-(2-methyloxiran-2-yl)-1,3-thiazole: Lacks the methyl group, which may influence its chemical properties and applications.

Uniqueness

2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the tert-butyl, methyl, and methyloxirane groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS/c1-7-8(11(5)6-13-11)14-9(12-7)10(2,3)4/h6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQSQCSXXVHHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)(C)C)C2(CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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